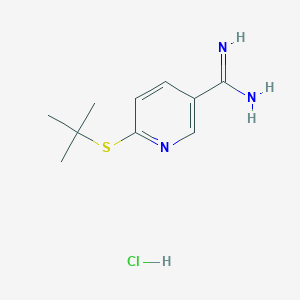
6-(Tert-butylsulfanyl)pyridine-3-carboximidamide hydrochloride
Descripción general
Descripción
6-(Tert-butylsulfanyl)pyridine-3-carboximidamide hydrochloride (6-Tb-Pyr-3-CImHCl) is an organosulfur compound that is commonly used as a reagent in organic synthesis. It is a highly versatile and reactive compound, and can be used in a variety of reactions, such as the synthesis of amines, heterocycles, and other compounds. 6-Tb-Pyr-3-CImHCl has been widely studied in the scientific community, and its versatile applications and unique properties have made it a valuable tool for researchers.
Aplicaciones Científicas De Investigación
FLAP Inhibitors for Skin Disorders
6-(Tert-butylsulfanyl)pyridine-3-carboximidamide hydrochloride has been explored in the context of leukotriene synthesis inhibition. One study identified a compound, AM643, closely related to this chemical, as a potential topical agent for treating skin disorders involving leukotriene production. This compound showed a significant reduction in leukotriene concentrations in mouse skin, hinting at its therapeutic potential (Stock et al., 2010).
Chemical Synthesis and Molecular Structure
Research has focused on the synthesis and characterization of compounds related to 6-(Tert-butylsulfanyl)pyridine-3-carboximidamide hydrochloride. For instance, a study detailed the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, showcasing the versatility of these chemical structures (Moskalenko & Boev, 2014). Another study synthesized and characterized Schiff base compounds derived from a similar compound, indicating the broad applicability of these chemical frameworks in various fields of chemistry (Çolak et al., 2021).
Applications in Photophysical and Photochemical Properties
Research has been conducted on zinc tetrapyrazinoporphyrazines, which include substituents like 6-tert-butylsulfanyl. These studies investigate the photophysical and photochemical properties of these compounds, which are significant in fields like material science and photodynamic therapy (Zimcik et al., 2009).
Development of Potent FLAP Inhibitors
The development of FLAP inhibitors, which are crucial in addressing inflammatory and allergic conditions, has also involved derivatives of 6-(Tert-butylsulfanyl)pyridine-3-carboximidamide hydrochloride. For example, AM803, a potent FLAP inhibitor, was developed for oral administration to treat asthmatic patients, demonstrating the medical significance of these compounds (Stock et al., 2011).
Propiedades
IUPAC Name |
6-tert-butylsulfanylpyridine-3-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S.ClH/c1-10(2,3)14-8-5-4-7(6-13-8)9(11)12;/h4-6H,1-3H3,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJKVRWHKASHNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=NC=C(C=C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Tert-butylsulfanyl)pyridine-3-carboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



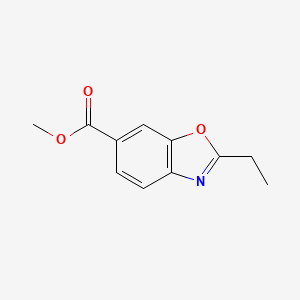
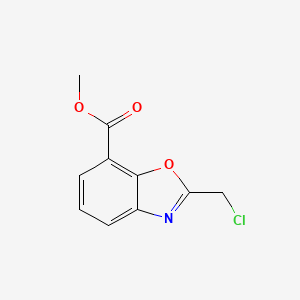
![Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1404742.png)
![Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate](/img/structure/B1404744.png)
![tert-Butyl 4-{2-[(2-chloropyridin-3-yl)oxy]ethyl}piperazine-1-carboxylate](/img/structure/B1404745.png)
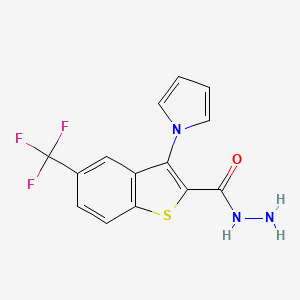
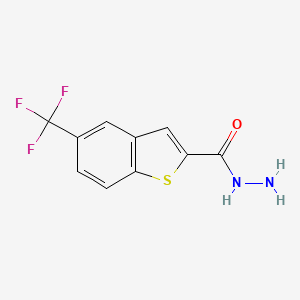
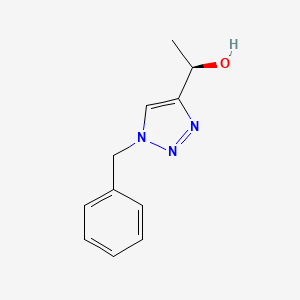
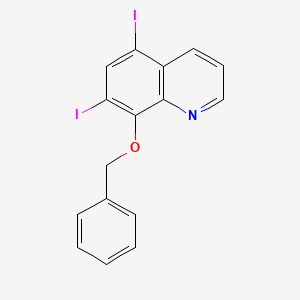
![methyl (2Z)-3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate](/img/structure/B1404752.png)
![1-Bromo-5-chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404755.png)
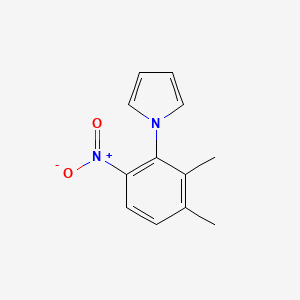
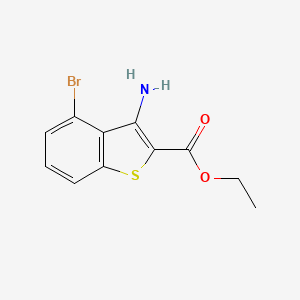
![4-Chloro-2-methyl-5-[(6-methylpyridin-3-yl)oxy]-2,3-dihydropyridazin-3-one](/img/structure/B1404759.png)